3,3'-Sulfonylbis{6-[(4-methoxyphenyl)carbamoyl]benzoic acid}
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Overview
Description
3,3’-Sulfonylbis{6-[(4-methoxyphenyl)carbamoyl]benzoic acid} is a complex organic compound characterized by its unique structure, which includes sulfonyl, methoxyphenyl, and carbamoyl groups attached to a benzoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Sulfonylbis{6-[(4-methoxyphenyl)carbamoyl]benzoic acid} typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methoxyaniline with phosgene to form 4-methoxyphenyl isocyanate. This intermediate is then reacted with 3,3’-sulfonylbisbenzoic acid under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 3,3’-Sulfonylbis{6-[(4-methoxyphenyl)carbamoyl]benzoic acid} may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3,3’-Sulfonylbis{6-[(4-methoxyphenyl)carbamoyl]benzoic acid} can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy and carbamoyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic reagents like sodium methoxide for methoxy group substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3,3’-Sulfonylbis{6-[(4-methoxyphenyl)carbamoyl]benzoic acid} has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 3,3’-Sulfonylbis{6-[(4-methoxyphenyl)carbamoyl]benzoic acid} exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The pathways involved can include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
3,3’-Sulfonylbisbenzoic acid: Lacks the methoxyphenyl and carbamoyl groups, making it less versatile.
4-Methoxyphenyl isocyanate: An intermediate in the synthesis of the target compound, with different reactivity and applications.
Benzoic acid derivatives: Various derivatives with different substituents can have distinct properties and applications.
Uniqueness
3,3’-Sulfonylbis{6-[(4-methoxyphenyl)carbamoyl]benzoic acid} is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
112824-03-0 |
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Molecular Formula |
C30H24N2O10S |
Molecular Weight |
604.6 g/mol |
IUPAC Name |
5-[3-carboxy-4-[(4-methoxyphenyl)carbamoyl]phenyl]sulfonyl-2-[(4-methoxyphenyl)carbamoyl]benzoic acid |
InChI |
InChI=1S/C30H24N2O10S/c1-41-19-7-3-17(4-8-19)31-27(33)23-13-11-21(15-25(23)29(35)36)43(39,40)22-12-14-24(26(16-22)30(37)38)28(34)32-18-5-9-20(42-2)10-6-18/h3-16H,1-2H3,(H,31,33)(H,32,34)(H,35,36)(H,37,38) |
InChI Key |
PFRNNIHRKDMINR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)S(=O)(=O)C3=CC(=C(C=C3)C(=O)NC4=CC=C(C=C4)OC)C(=O)O)C(=O)O |
Origin of Product |
United States |
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